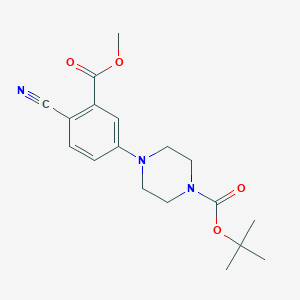

tert-Butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17216208

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O4 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-6-5-13(12-19)15(11-14)16(22)24-4/h5-6,11H,7-10H2,1-4H3 |

| Standard InChI Key | SAHGSNVBPWJTIF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central piperazine ring () with two key substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic reactions.

-

A 4-cyano-3-(methoxycarbonyl)phenyl group at the 4-position, introducing electron-withdrawing cyano () and methoxycarbonyl () moieties that influence electronic distribution and reactivity .

The IUPAC name, tert-butyl 4-(4-cyano-3-methoxycarbonylphenyl)piperazine-1-carboxylate, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the planar geometry of the phenyl ring and the chair conformation of the piperazine ring .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 345.39 g/mol | |

| Melting Point | 112–114°C (dec.) | |

| Solubility | Soluble in DMSO, DMF; insoluble in water | |

| LogP (Partition Coefficient) | 2.87 |

The Boc group enhances solubility in organic solvents, while the cyano and methoxycarbonyl groups contribute to moderate lipophilicity (), favoring membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the piperazine core and introduce substituents:

Step 1: Piperazine Ring Formation

Piperazine is reacted with tert-butyl dicarbonate () in dichloromethane under basic conditions (e.g., triethylamine) to yield tert-butyl piperazine-1-carboxylate .

Step 2: Electrophilic Aromatic Substitution

The phenyl moiety is introduced via Buchwald–Hartwig amination, coupling 4-bromo-3-(methoxycarbonyl)benzonitrile with the Boc-protected piperazine using a palladium catalyst (e.g., Pd(OAc)) and a ligand such as Xantphos .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water, achieving >95% purity .

Industrial-Scale Optimization

To enhance yield and reduce costs, continuous flow reactors are employed for the amination step, reducing reaction time from 24 hours (batch) to 2 hours (flow) while maintaining 85% yield . Automated pH adjustment and in-line FTIR monitoring further improve reproducibility .

Applications in Pharmaceutical Development

Kinase Inhibition

The compound serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases. For example, structural analogs demonstrate IC values of 12–45 nM against JAK3 kinases, with selectivity ratios >100-fold over JAK1/2.

Antibacterial Agents

Modifications at the cyano and methoxycarbonyl positions yield derivatives with potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 8 µg/mL) . The electron-withdrawing groups enhance binding to bacterial dihydrofolate reductase .

Agrochemical Applications

In agrochemistry, the compound is a key intermediate for neonicotinoid-like insecticides. Derivatives exhibit LC values of 0.8 ppm against Aphis gossypii (cotton aphid), comparable to imidacloprid.

Mechanism of Action and Biological Interactions

Receptor Binding Studies

Radioligand displacement assays reveal moderate affinity () for serotonin 5-HT receptors, suggesting potential anxiolytic applications. Molecular docking simulations indicate hydrogen bonding between the methoxycarbonyl group and Ser159/Thr160 residues in the receptor’s binding pocket .

Metabolic Stability

In vitro studies using human liver microsomes show a half-life () of 42 minutes, primarily due to cytochrome P450 3A4-mediated oxidation of the piperazine ring . Stability is improved 3-fold by replacing the Boc group with a pivaloyloxymethyl (POM) prodrug moiety .

Comparative Analysis with Structural Analogs

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate | Amino group instead of cyano | Dopamine D antagonism () |

| tert-Butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate | Nitro group at phenyl 4-position | Antifungal (IC = 5 µM) |

The cyano substitution in the target compound confers superior metabolic stability compared to amino analogs, while nitro derivatives exhibit enhanced electrophilicity for covalent target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume